molecular formula C10H11F3N2O B14838003 5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine

5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B14838003
M. Wt: 232.20 g/mol
InChI Key: QENJKGHKCIFZJP-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant roles in various fields, including agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group imparts unique physicochemical properties, making these compounds highly valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable trifluoromethylating agent is used. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts additional steric and electronic effects. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

Molecular Formula

C10H11F3N2O

Molecular Weight

232.20 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-3-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C10H11F3N2O/c1-14-9-8(10(11,12)13)4-7(5-15-9)16-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

QENJKGHKCIFZJP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=N1)OC2CC2)C(F)(F)F

Origin of Product

United States

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